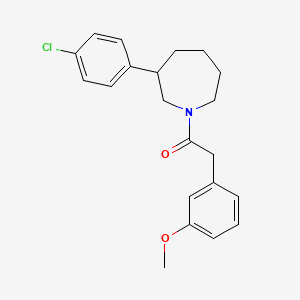

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone

Description

Propriétés

IUPAC Name |

1-[3-(4-chlorophenyl)azepan-1-yl]-2-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO2/c1-25-20-7-4-5-16(13-20)14-21(24)23-12-3-2-6-18(15-23)17-8-10-19(22)11-9-17/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITNERMWRRKRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone typically involves the following steps:

Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution Reactions: Introduction of the 4-chlorophenyl and 3-methoxyphenyl groups through substitution reactions.

Final Coupling: Coupling of the azepane derivative with ethanone to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to corresponding alcohols or amines using reducing agents.

Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

Oxidation Products: Corresponding ketones or carboxylic acids.

Reduction Products: Corresponding alcohols or amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone involves interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparaison Avec Des Composés Similaires

Azepane-Triazole Derivatives

Compounds such as 1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone () share the azepane-ethanone backbone but replace the 3-methoxyphenyl group with a triazole-sulfanyl moiety.

Azepane-Fluorophenyl Derivatives

1-(4-Azepan-1-yl-3-fluorophenyl)ethanone () replaces the 4-chlorophenyl group with a 3-fluorophenyl substituent. However, the lack of a 3-methoxyphenyl group in this analog limits direct comparison of aromatic substitution effects .

Chlorophenyl-Ethanone Derivatives

Triazole-Thioether Analogs

2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone () retains the 4-chlorophenyl-ethanone motif but incorporates a triazole-thioether linkage. This compound’s dual chlorophenyl groups and triazole system may enhance interactions with hydrophobic enzyme pockets, as seen in CYP51 inhibitors like UDO (). However, the rigid triazole scaffold contrasts with the azepane’s flexibility, which could affect conformational adaptability in target binding .

Indolyl-Ethanone Derivatives

Indolyl-ethanone-thioethers, such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (), exhibit potent antiplasmodial activity (pIC50 = 8.2129), surpassing chloroquine. While these compounds lack the azepane ring, their ethanone-thioether linkage and nitro/chloro substituents highlight the importance of electron-withdrawing groups in enhancing bioactivity—a feature shared with the target compound’s 4-chlorophenyl group .

Methoxyphenyl-Containing Analogs

Piperazine-Methoxyphenyl Derivatives

1-[2-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone () incorporates a 3-methoxyphenyl group via a piperazine linker. The piperazine moiety’s basicity and the hydroxyl group introduce polar interactions absent in the target compound, suggesting divergent therapeutic applications (e.g., CNS targets vs. antiparasitic activity) .

Structural and Pharmacological Comparison Tables

Table 1: Structural Comparison of Azepane-Based Analogs

Table 2: Activity of Chlorophenyl/Methoxyphenyl Derivatives

Key Findings and Implications

Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity and may contribute to target binding via hydrophobic interactions, similar to CYP51 inhibitors (). The 3-methoxyphenyl group’s electron-donating properties could modulate electronic environments in enzymatic active sites .

Scaffold Flexibility : Azepane’s flexibility may offer conformational advantages over rigid triazole or indole scaffolds, though this could also reduce binding specificity .

Activity Gaps: While direct activity data for the target compound are lacking, structural analogs with triazole-thioether or indolyl-ethanone moieties demonstrate potent antiparasitic and antiplasmodial activities, suggesting avenues for further testing .

Activité Biologique

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Characteristics

- Molecular Weight : 316.83 g/mol

- Molecular Formula : C18H22ClN2O

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For example, synthesized derivatives containing the azepane structure showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell walls or inhibit metabolic pathways.

Enzyme Inhibition

The compound has shown promise as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in neurotransmission, and its inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's. In comparative studies, related compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against AChE, suggesting that our compound may exhibit similar potency .

Anti-inflammatory and Antioxidant Properties

Compounds containing the piperidine nucleus have been associated with anti-inflammatory and antioxidant activities. Research indicates that such derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro . This suggests a potential therapeutic role for the compound in inflammatory diseases.

Case Studies

In a recent study focusing on similar azepane derivatives, the compounds were evaluated for their pharmacological potential through various assays:

-

Antibacterial Screening :

- Tested against multiple strains with results indicating significant inhibition.

- Example: Compounds showed IC50 values indicating strong activity against Bacillus subtilis.

-

AChE Inhibition Assay :

- Conducted using a colorimetric method with results showing effective inhibition compared to standard drugs.

- Results indicated potential for treating cognitive disorders.

- Urease Inhibition :

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.